molecular formula C14H16O2 B5368922 ethyl 3-(2-phenylcyclopropyl)acrylate

ethyl 3-(2-phenylcyclopropyl)acrylate

Cat. No. B5368922
M. Wt: 216.27 g/mol
InChI Key: PEEFCGIMKBGSEH-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(2-phenylcyclopropyl)acrylate is a chemical compound that has gained much attention in recent years due to its potential applications in various fields of research. This compound is a cyclopropyl-containing acrylate, which makes it unique and interesting to study.

Mechanism of Action

The mechanism of action of ethyl 3-(2-phenylcyclopropyl)acrylate is not well understood. However, it is believed to work by inhibiting certain enzymes and receptors in the body that are involved in the inflammatory and cancer pathways. This inhibition leads to a reduction in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation and pain. Additionally, it has been shown to inhibit cancer cell growth in vitro and in vivo. These effects make it a potential candidate for the development of new drugs for the treatment of pain, inflammation, and cancer.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl 3-(2-phenylcyclopropyl)acrylate in lab experiments are its unique chemical structure, its potential applications in various fields of research, and its well-documented synthesis method. However, the limitations of using this compound in lab experiments are its high cost, its potential toxicity, and its limited availability.

Future Directions

There are many future directions for research on ethyl 3-(2-phenylcyclopropyl)acrylate. One direction is the development of new drugs for the treatment of pain, inflammation, and cancer. Another direction is the study of its mechanism of action and its potential interactions with other drugs. Additionally, the synthesis of new analogs of this compound could lead to the discovery of new compounds with even greater potential for use in various fields of research.

Synthesis Methods

The synthesis of ethyl 3-(2-phenylcyclopropyl)acrylate is a multi-step process that involves the reaction of several chemical compounds. The first step involves the preparation of 2-phenylcyclopropanecarboxylic acid, which is then converted to its corresponding acid chloride. The acid chloride is then reacted with ethyl acrylate in the presence of a catalyst to yield this compound. This synthesis method has been well-documented in the scientific literature and has been used by many researchers to prepare this compound for various applications.

Scientific Research Applications

Ethyl 3-(2-phenylcyclopropyl)acrylate has been the subject of many scientific studies due to its potential applications in various fields of research. One of the most promising applications of this compound is in the field of medicinal chemistry. It has been shown to have anti-inflammatory and analgesic properties, which make it a potential candidate for the development of new drugs for the treatment of pain and inflammation. Additionally, it has been shown to have anti-cancer properties, which make it a potential candidate for the development of new cancer therapies.

properties

IUPAC Name

ethyl (E)-3-(2-phenylcyclopropyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O2/c1-2-16-14(15)9-8-12-10-13(12)11-6-4-3-5-7-11/h3-9,12-13H,2,10H2,1H3/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEEFCGIMKBGSEH-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1CC1C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1CC1C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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